molecular formula C18H15N3O4 B11353091 N-[(5-methylfuran-2-yl)methyl]-2-nitro-N-(pyridin-2-yl)benzamide

N-[(5-methylfuran-2-yl)methyl]-2-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11353091
M. Wt: 337.3 g/mol
InChI Key: BPVQNKGVMFVYOZ-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-2-nitro-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a pyridinyl group, and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-nitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions

    Preparation of Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions to form the amide bond.

    Introduction of Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Substitution with Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, often using pyridine and a suitable leaving group.

    Attachment of Methylfuran Moiety: The methylfuran moiety can be attached via a Friedel-Crafts alkylation reaction, using a methylfuran derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-2-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and methylfuran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Pyridine with a suitable leaving group, such as a halide, in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-2-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-nitro-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key signaling pathways or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
  • N-methyl (5-(pyridin-3-yl)furan-2-yl)methanamine
  • 5-methyl-2-furfurylamine

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-2-nitro-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, pyridinyl group, and methylfuran moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C18H15N3O4/c1-13-9-10-14(25-13)12-20(17-8-4-5-11-19-17)18(22)15-6-2-3-7-16(15)21(23)24/h2-11H,12H2,1H3

InChI Key

BPVQNKGVMFVYOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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